molecular formula C22H23N5O3S B11058572 N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide

N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide

Cat. No.: B11058572
M. Wt: 437.5 g/mol
InChI Key: VBJSHJIEWCCCLY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by acylation with acyl chlorides . The reaction conditions often require an alkaline medium and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may lead to the formation of a nitroso compound.

Scientific Research Applications

N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt cellular processes in microbes and cancer cells. The compound may also interact with DNA, leading to the inhibition of cell replication and growth .

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide

InChI

InChI=1S/C22H23N5O3S/c1-15-24-25-22(26(15)17-10-6-3-7-11-17)31-20-13-12-18(27(29)30)14-19(20)21(28)23-16-8-4-2-5-9-16/h3,6-7,10-14,16H,2,4-5,8-9H2,1H3,(H,23,28)

InChI Key

VBJSHJIEWCCCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4CCCCC4

Origin of Product

United States

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